molecular formula C10H15N3OS B2489103 N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 69635-98-9

N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2489103
CAS No.: 69635-98-9
M. Wt: 225.31
InChI Key: ICNCWFGLFARJBP-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with the molecular formula C10H15N3OS and a molecular weight of 225.31 g/mol . This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of cyclohexylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Properties

IUPAC Name

N-cyclohexyl-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7-9(15-13-12-7)10(14)11-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNCWFGLFARJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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